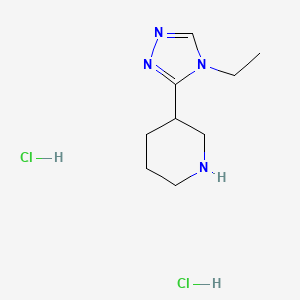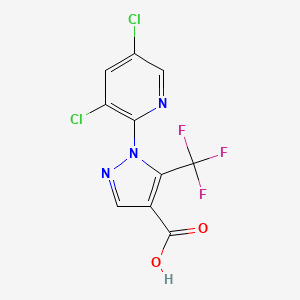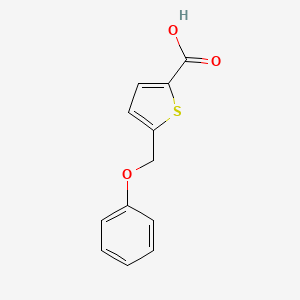
C60MC12
Übersicht
Beschreibung
C60MC12 is a useful research compound. Its molecular formula is C81H35N and its molecular weight is 1022.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality C60MC12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C60MC12 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Dünnschichttransistoren
C60MC12 wurde bei der Entwicklung von Hochleistungs-Lösungsprozessen für n-Kanal-organische Dünnschichttransistoren eingesetzt . Die Verbindung bildet durch Spin-Coating einen hochgeordneten kristallinen Film, der eine hohe Elektronenmobilität aufweist. Dies ist von Vorteil im Vergleich zu anderen Materialien, die dazu neigen, eine amorphe Struktur zu haben .
Materialwissenschaften
Die chemische Modifikation von C60MC12 hat eine breite Palette an physikalischen und chemischen Eigenschaften gezeigt, die es für die Herstellung von supramolekularen Anordnungen und neuen Materialien attraktiv machen . Dies beinhaltet die Entwicklung von amphiphile Fulleren-Derivaten, die in der Lage sind, stabile Langmuir-Filme zu bilden .
Anwendungen für optische Begrenzung
Wasserlösliche C60MC12-Derivate und Fulleren-funktionalisierte Dendrimere sind aufgrund ihrer hohen Löslichkeit einfach zu verarbeiten . Sie können einfach in mesoporöse Silikazgläser für optische Begrenzungsanwendungen integriert werden .
Organische Photovoltaikzellen
Kovalent verbundene Fulleren-(π-konjugierte Oligomer)-Ensembles mit C60MC12 als aktiver Schicht wurden für den Einsatz in organischen Photovoltaikzellen entwickelt . Dieser molekulare Ansatz ermöglicht die Untersuchung der elektronischen Eigenschaften eines einzigartigen Moleküls in einer Photovoltaikzelle, was zu einem besseren Verständnis der photovoltaischen Umwandlung führt .
Wirkmechanismus
Target of Action
It is known that c60mc12 is a fullerene derivative that is soluble in organic solvents and exhibits properties of an n-type organic semiconductor . This suggests that its targets could be related to electronic devices and materials, rather than biological entities.
Mode of Action
C60MC12 interacts with its targets by exhibiting excellent characteristics as an n-type organic semiconductor . During device fabrication, it forms a layered structure and achieves a high mobility of 0.4 cm^2 V^-1 s^-1 . This value is comparable to that of amorphous silicon organic field-effect transistors .
Biochemical Pathways
Its role is more pertinent to the field of organic electronics, where it contributes to the development of devices such as organic field-effect transistors .
Pharmacokinetics
Its properties are more relevant to material science and electronics, where it exhibits excellent solubility in organic solvents and high mobility in semiconductor applications .
Result of Action
The result of C60MC12’s action is the creation of high-performance, solution-processed n-channel organic thin-film transistors . Its high mobility and excellent solubility make it a valuable material in the fabrication of these devices .
Action Environment
The action, efficacy, and stability of C60MC12 are influenced by various environmental factors. For instance, the solubility of C60MC12 in organic solvents allows it to be used in solution processes, which is advantageous for device fabrication . Furthermore, its stability under different conditions, such as exposure to light and air, is crucial for its performance and longevity in electronic devices .
Biochemische Analyse
Biochemical Properties
C60MC12 plays a significant role in biochemical reactions, particularly in the realm of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, C60MC12 has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . The nature of these interactions often involves the binding of C60MC12 to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
C60MC12 exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, C60MC12 can enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. Additionally, C60MC12 has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of C60MC12 involves its interaction with biomolecules at the molecular level. C60MC12 can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions . This binding often results in conformational changes in the target biomolecules, thereby affecting their activity. Furthermore, C60MC12 can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C60MC12 have been observed to change over time. The stability and degradation of C60MC12 are critical factors that influence its long-term effects on cellular function . Studies have shown that C60MC12 remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to C60MC12 has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of C60MC12 vary with different dosages in animal models. At lower doses, C60MC12 has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, C60MC12 may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of C60MC12 are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
C60MC12 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, C60MC12 has been shown to influence the pentose phosphate pathway, a crucial metabolic pathway involved in cellular redox balance and biosynthesis. By modulating the activity of enzymes in this pathway, C60MC12 can affect the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of C60MC12 within cells and tissues are mediated by specific transporters and binding proteins . C60MC12 can be transported across cellular membranes via active transport mechanisms, and it may accumulate in specific cellular compartments. The localization and accumulation of C60MC12 are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement within the cell.
Subcellular Localization
C60MC12 exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, C60MC12 may localize to the mitochondria, where it can exert its effects on mitochondrial function and metabolism. The subcellular localization of C60MC12 is essential for its role in modulating cellular processes and biochemical pathways.
Eigenschaften
InChI |
InChI=1S/C81H35N/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16-20(17-19)79-81-77-70-62-50-42-33-24-22-21-23-27(24)36-43-41-32(23)34-30-25(21)28-29-26(22)31-35(33)48(50)56-54-40(31)38(29)46-45-37(28)39(30)53-55-47(34)49(41)61-63-51(43)52(44(36)42)64(62)73(77)72(63)75-68(61)66(55)69-59(53)57(45)65-58(46)60(54)71(67(56)70)78(81)74(65)76(69)80(75,81)18-82(79)2/h13,15-17,79H,3-12,14,18H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAHEEMFHYNKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C2C34C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C8C7=C7C%14=C8C8=C%15C(=C%13C8=C%101)C1=C%12C8=C%10C1=C1C%15=C%14C%12=C1C1=C%10C%10=C%13C8=C%11C8=C5C9=C3C(=C%138)C3=C%10C1=C1C%12=C7C6=C1C43CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693715 | |
| Record name | PUBCHEM_53384414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1022.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403483-19-2 | |
| Record name | PUBCHEM_53384414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes C60MC12 a promising material for organic thin-film transistors (OTFTs)?
A1: C60MC12 exhibits several advantageous properties for OTFTs:
- High Electron Mobility: This material demonstrates impressive electron mobility, reaching up to 0.4-0.5 cm2 V-1 s-1 in solution-processed OTFTs. [] This is comparable to amorphous silicon thin-film transistors, highlighting its potential for high-performance devices.
- Solution-Processability: Unlike many organic semiconductors requiring high-temperature deposition, C60MC12 can be processed from solution. [] This simplifies device fabrication and opens possibilities for large-area, low-cost manufacturing.
- Crystallinity Enhancement: Studies show that C60MC12 forms highly ordered crystalline films, particularly when deposited on treated surfaces. [] This crystalline nature contributes significantly to its enhanced charge transport properties.
Q2: How does surface modification impact the performance of C60MC12 OTFTs?
A2: Surface treatment of the gate insulator significantly influences the performance of C60MC12 OTFTs:
- Improved Crystallinity: Treating the gate insulator with self-assembled monolayers (SAMs) enhances the crystallinity of C60MC12 films. [] This is likely due to the modified surface energy promoting better molecular ordering during film formation.
- Enhanced Mobility and Stability: OTFTs fabricated on SAM-treated substrates exhibit higher electron mobility and improved bias stress stability compared to devices on untreated surfaces. [] This highlights the crucial role of interface engineering in optimizing device performance.
Q3: Beyond OTFTs, are there other potential applications for C60MC12?
A3: Recent research demonstrates the potential of C60MC12 as an electron transport layer (ETL) in perovskite solar cells:
- Improved Open-Circuit Voltage: When used as the ETL in wide-band-gap perovskite solar cells, C60MC12 leads to a significant increase in open-circuit voltage (Voc) compared to the commonly used PCBM. [] This improvement is attributed to the mitigation of recombination losses due to the higher crystallinity of C60MC12 films.
- Reduced Voc Deficit: The improved crystallinity of C60MC12 also contributes to a reduction in Voc deficit, a critical parameter for enhancing the efficiency of perovskite solar cells. [] This suggests C60MC12's potential in developing high-efficiency perovskite-based tandem solar cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


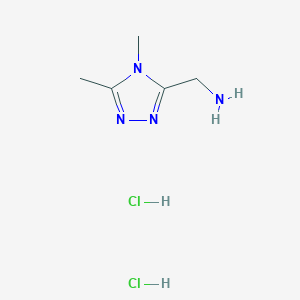

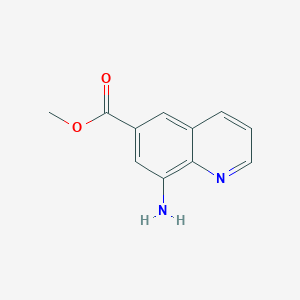
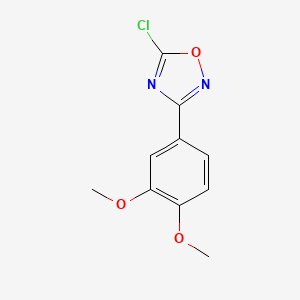
![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)
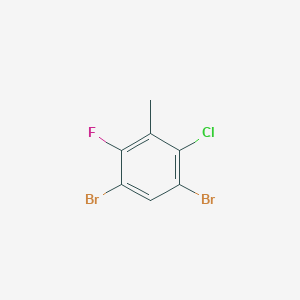
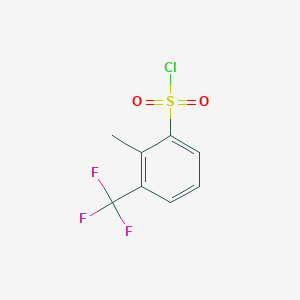
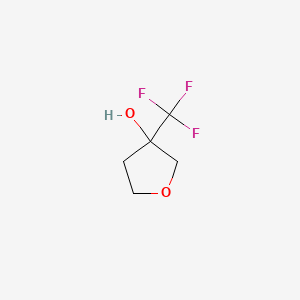
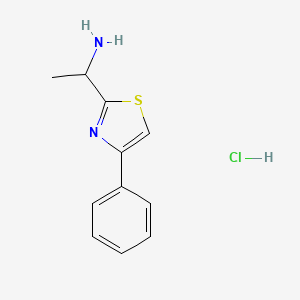
![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)
